Cas no 910854-91-0 (6-methyl-3-azabicyclo[4.1.0]heptane)
6-methyl-3-azabicyclo[4.1.0]heptane Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-3-azabicyclo[4.1.0]heptane
- 6-Methyl-3-aza-bicyclo[4.1.0]heptane
- PB24469
-
- MDL: MFCD21642074
- Inchi: 1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3
- InChI Key: ZBMMYZWZFOMHSM-UHFFFAOYSA-N
- SMILES: N1CCC2(C)CC2C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 111
- Topological Polar Surface Area: 12
6-methyl-3-azabicyclo[4.1.0]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320341-1g |
6-Methyl-3-aza-bicyclo[4.1.0]heptane |
910854-91-0 | 95% | 1g |
$1592 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1098085-100mg |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 97% | 100mg |
$350 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098085-250MG |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 97% | 250mg |
$565 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098085-500MG |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 97% | 500mg |
$890 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098085-1G |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 97% | 1g |
$1305 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010065-100MG |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 95% | 100MG |
¥ 1,999.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010065-250MG |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 95% | 250MG |
¥ 3,201.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010065-500MG |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 95% | 500MG |
¥ 5,332.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010065-1G |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 95% | 1g |
¥ 7,999.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010065-5G |
6-methyl-3-azabicyclo[4.1.0]heptane |
910854-91-0 | 95% | 5g |
¥ 23,997.00 | 2023-04-13 |
6-methyl-3-azabicyclo[4.1.0]heptane Suppliers
6-methyl-3-azabicyclo[4.1.0]heptane Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-methyl-3-azabicyclo[4.1.0]heptane
Introduction to 6-Methyl-3-Azabicyclo[4.1.0]Heptane (CAS No. 910854-91-0)
6-Methyl-3-azabicyclo[4.1.0]heptane (CAS No. 910854-91-0) is a unique and structurally intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 6-methyl-3-azabicyclo[4.1.0]heptane is characterized by a seven-membered ring with a nitrogen atom and a methyl group attached to the third carbon atom of the ring. This specific arrangement imparts unique chemical and physical properties to the compound, making it an attractive candidate for various biochemical studies and drug development initiatives.
Recent research has highlighted the potential of 6-methyl-3-azabicyclo[4.1.0]heptane in modulating specific biological pathways and receptors. For instance, studies have shown that this compound can interact with certain G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for neurological disorders, cardiovascular diseases, and other conditions.
In a notable study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 6-methyl-3-azabicyclo[4.1.0]heptane to various GPCRs, including serotonin receptors (5-HT2A) and dopamine receptors (D2). The results indicated that this compound exhibits high selectivity and potency, making it a promising lead for further optimization and development into therapeutic agents.
Beyond its potential as a receptor modulator, 6-methyl-3-azabicyclo[4.1.0]heptane has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 6-methyl-3-azabicyclo[4.1.0]heptane could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic route to produce 6-methyl-3-azabicyclo[4.1.0]heptane has been well-documented in the literature, providing researchers with reliable methods to synthesize this compound on both small and large scales. One common approach involves the intramolecular cyclization of a suitable precursor followed by functional group modifications to introduce the methyl group at the desired position.
In addition to its potential therapeutic applications, 6-methyl-3-azabicyclo[4.1.0]heptane has also been used as a building block in combinatorial chemistry and high-throughput screening assays to identify novel bioactive molecules. Its structural flexibility and ease of functionalization make it an ideal scaffold for generating diverse chemical libraries.
The safety profile of 6-methyl-3-azabicyclo[4.1.0]heptane is another important aspect that has been thoroughly investigated. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, which are crucial factors for its potential use in clinical settings.
In conclusion, 6-methyl-3-azabicyclo[4.1.0]heptane (CAS No. 910854-91-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it an exciting candidate for further exploration and development into effective therapeutic agents.
910854-91-0 (6-methyl-3-azabicyclo[4.1.0]heptane) Related Products
- 943516-54-9(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane)
- 153075-17-3(3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-, (1R)- (9CI))
- 2055405-77-9(7-Methyl-5-azaspiro[2.5]octane hydrochloride)
- 2174980-89-1(1-ethyl-3-azabicyclo[3.1.0]hexane)
- 879883-62-2(PIPERIDINE, 1-(CYCLOPROPYLMETHYL)-4-(4-PIPERIDINYLMETHYL)-)
- 1340165-36-7({6-azaspiro2.5octan-1-yl}methanamine)
- 1558306-87-8(6-Azaspiro[2.5]octane-1-methanamine, 6-methyl-)
- 32178-62-4(3-Azabicyclo[3.1.0]hexane, 1,5-dimethyl-)
- 25337-01-3(5-Azaspiro[2.5]octane)
- 1017400-92-8([1-(cyclopropylmethyl)-4-piperidyl]methanamine)